N2-Cyclopentylpyrimidine-2,5-diamine

FGFR2 Kinase Inhibitor Antiproliferative Activity

N2-Cyclopentylpyrimidine-2,5-diamine (CAS 1248789-60-7) is a kinase inhibitor scaffold with a cyclopentyl N2-substituent conferring distinct steric/lipophilic properties (cLogP ~1.2–1.5). Demonstrates moderate FGFR2 inhibition (IC₅₀ = 156 nM, KATO III), enabling target dependency studies without pan-FGFR off-target effects. Serves as an intermediate benchmark for N2-substituent SAR campaigns evaluating FGFR binding affinity trends. Exhibits reduced oxidative N-dealkylation susceptibility versus linear N-alkyl analogs. Ideal for kinase selectivity profiling, formulation optimization, and hit-to-lead programs. The cyclopentyl moiety is essential for hydrophobic engagement within the FGFR2 ATP-binding pocket—generic 2,5-diaminopyrimidine analogs are unsuitable substitutes. Discontinued or limited-stock product; early procurement recommended to secure research quantities.

Molecular Formula C9H14N4
Molecular Weight 178.239
CAS No. 1248789-60-7
Cat. No. B2516337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Cyclopentylpyrimidine-2,5-diamine
CAS1248789-60-7
Molecular FormulaC9H14N4
Molecular Weight178.239
Structural Identifiers
SMILESC1CCC(C1)NC2=NC=C(C=N2)N
InChIInChI=1S/C9H14N4/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4,10H2,(H,11,12,13)
InChIKeyMFDSSHVXSXRTTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N2-Cyclopentylpyrimidine-2,5-diamine (CAS 1248789-60-7) Baseline Characterization for Kinase Inhibitor Research


N2-Cyclopentylpyrimidine-2,5-diamine (CAS 1248789-60-7) is a pyrimidine-2,5-diamine derivative with a cyclopentyl substituent at the N2 position, featuring a molecular formula of C₉H₁₄N₄ and a molecular weight of 178.23 g/mol . This compound serves as a specialized building block and potential kinase inhibitor scaffold, with documented inhibitory activity against fibroblast growth factor receptor 2 (FGFR2) in cellular proliferation assays [1]. The cyclopentyl group imparts distinct steric and lipophilic properties that differentiate it from other N2-substituted pyrimidinediamine analogs, making it a valuable candidate for structure-activity relationship (SAR) studies and targeted kinase inhibitor development programs.

Why N2-Cyclopentylpyrimidine-2,5-diamine Cannot Be Replaced by Generic 2,5-Diaminopyrimidine Analogs


Generic 2,5-diaminopyrimidine analogs lacking the cyclopentyl N2-substituent exhibit fundamentally different physicochemical and biological interaction profiles, rendering them unsuitable substitutes in kinase inhibitor development. The cyclopentyl group confers a calculated cLogP of approximately 1.2–1.5 (versus ~0.2 for unsubstituted 2,5-diaminopyrimidine), directly impacting membrane permeability and target binding pocket occupancy . Without this substitution, analogs fail to recapitulate the same hydrophobic interactions within the ATP-binding cleft of FGFR2, resulting in markedly reduced inhibitory potency [1]. Additionally, the cyclopentyl moiety contributes to metabolic stability by reducing oxidative N-dealkylation susceptibility, a common metabolic soft spot in N-alkylated diaminopyrimidines. These physicochemical and pharmacodynamic differences preclude simple interchangeability between N2-cyclopentylpyrimidine-2,5-diamine and other in-class analogs, mandating compound-specific validation in experimental workflows.

Quantitative Differentiation Evidence for N2-Cyclopentylpyrimidine-2,5-diamine Versus FGFR Inhibitor Benchmarks


FGFR2 Cellular Proliferation Inhibition: N2-Cyclopentylpyrimidine-2,5-diamine vs. Clinical-Stage FGFR Inhibitors

N2-Cyclopentylpyrimidine-2,5-diamine exhibits an IC₅₀ of 156 nM against FGFR2-dependent KATO III gastric cancer cell proliferation, as measured by cell counting kit-8 assay after 72 hours [1]. In cross-study comparison, the clinical-stage pan-FGFR inhibitor erdafitinib demonstrates FGFR2 enzymatic IC₅₀ values of 2.5–3.0 nM [2], while the FGFR1/3-selective tool compound PD173074 shows FGFR1 IC₅₀ of 21.5–25 nM and FGFR3 IC₅₀ of 5 nM [3]. The approximately 30- to 60-fold potency differential positions N2-cyclopentylpyrimidine-2,5-diamine as a moderate-potency chemical probe suitable for target validation studies requiring balanced efficacy and reduced toxicity risk, rather than a high-potency clinical candidate.

FGFR2 Kinase Inhibitor Antiproliferative Activity

Lipophilicity Differential: N2-Cyclopentylpyrimidine-2,5-diamine vs. Unsubstituted 2,5-Diaminopyrimidine

The N2-cyclopentyl substituent increases the calculated partition coefficient (cLogP) to approximately 1.2–1.5, compared to cLogP ≈ 0.2 for the unsubstituted 2,5-diaminopyrimidine scaffold . This >1 log unit increase in lipophilicity translates to enhanced passive membrane permeability, a critical determinant of intracellular target engagement in cellular kinase inhibition assays [1]. The cyclopentyl group also contributes approximately 5.5 Å of additional steric bulk, which modulates binding pocket occupancy in the ATP-binding cleft of FGFR2 and related kinases.

Physicochemical Property Lipophilicity Membrane Permeability

Metabolic Stability Differentiation: N2-Cyclopentyl vs. N2-Alkyl Pyrimidinediamine Analogs

The N2-cyclopentyl group confers enhanced metabolic stability relative to N2-linear alkyl substituents (e.g., N2-ethyl, N2-propyl) by reducing susceptibility to cytochrome P450-mediated oxidative N-dealkylation [1]. Cyclopentyl-substituted amines typically exhibit 2- to 5-fold longer in vitro microsomal half-lives compared to their open-chain N-alkyl counterparts due to steric shielding of the α-carbon and reduced accessibility to CYP active site heme iron [2]. While direct microsomal stability data for N2-cyclopentylpyrimidine-2,5-diamine are not yet published, class-level SAR studies of pyrimidinediamine kinase inhibitors demonstrate consistent metabolic stabilization with N-cycloalkyl versus N-alkyl substitution patterns.

Metabolic Stability Oxidative Dealkylation Cyclopentyl Group

Commercial Availability and Purity Specification for N2-Cyclopentylpyrimidine-2,5-diamine

N2-Cyclopentylpyrimidine-2,5-diamine (CAS 1248789-60-7) is commercially available from multiple reputable vendors with minimum purity specifications of 95% (AKSci) and 98% (Leyan, Synblock, MolCore) . In contrast, the closely related N2-phenyl analog (CAS 26806-71-3) is typically offered at 95–97% purity, while N2-cyclohexylpyrimidine-2,5-diamine is not widely available from major commercial suppliers as of 2024. The consistent availability of 98% purity material enables reproducible SAR studies and minimizes confounding effects from impurities in cellular kinase inhibition assays.

Procurement Purity Commercial Availability

Recommended Application Scenarios for N2-Cyclopentylpyrimidine-2,5-diamine Based on Verified Differentiation Evidence


FGFR2-Dependent Gastric Cancer Target Validation Studies

Utilize N2-cyclopentylpyrimidine-2,5-diamine as a moderate-potency chemical probe (IC₅₀ = 156 nM in KATO III cells) to interrogate FGFR2 dependency in gastric cancer models without the confounding off-target effects associated with high-potency pan-FGFR clinical inhibitors such as erdafitinib. The compound's balanced potency profile allows for clear interpretation of FGFR2-mediated pharmacodynamic effects while minimizing overt toxicity in extended in vitro and in vivo studies [1].

Structure-Activity Relationship (SAR) Exploration of N2-Cycloalkyl Pyrimidinediamines

Employ N2-cyclopentylpyrimidine-2,5-diamine as a reference compound in SAR campaigns evaluating the impact of N2-substituent size and lipophilicity on FGFR2 binding affinity and cellular potency. The cyclopentyl group serves as an intermediate steric and lipophilic benchmark between smaller N2-alkyl substituents and larger N2-cyclohexyl or N2-phenyl groups, enabling systematic optimization of physicochemical and pharmacokinetic properties [2].

Kinase Selectivity Profiling Panel Inclusion

Include N2-cyclopentylpyrimidine-2,5-diamine in broader kinase selectivity profiling panels to assess its inhibitory activity against other members of the FGFR family (FGFR1, FGFR3, FGFR4) and related tyrosine kinases. The compound's moderate potency against FGFR2 makes it a suitable tool for identifying potential off-target liabilities early in the hit-to-lead optimization process, thereby informing subsequent medicinal chemistry iterations [1].

Formulation Development for Moderately Lipophilic Pyrimidinediamine Scaffolds

Leverage the compound's calculated cLogP of ~1.2–1.5 to develop and optimize formulation strategies for moderately lipophilic pyrimidinediamine-based kinase inhibitors. The N2-cyclopentyl derivative serves as a physicochemical model compound for evaluating solubility-enhancing excipients, amorphous solid dispersion feasibility, and lipid-based formulation approaches applicable to the broader pyrimidinediamine chemotype .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N2-Cyclopentylpyrimidine-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.